2-Cyclopropylcyclopropan-1-amine

Description

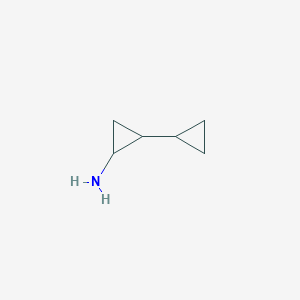

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11N |

|---|---|

Molecular Weight |

97.16 g/mol |

IUPAC Name |

2-cyclopropylcyclopropan-1-amine |

InChI |

InChI=1S/C6H11N/c7-6-3-5(6)4-1-2-4/h4-6H,1-3,7H2 |

InChI Key |

SZVQRCAIAVDYOF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C2CC2N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Cyclopropylcyclopropan 1 Amine and Its Derivatives

Strategies for the Construction of Cyclopropylamine (B47189) Moieties

A variety of synthetic strategies have been developed to access cyclopropylamines. These methods often involve the formation of the cyclopropane (B1198618) ring concurrently with or prior to the introduction of the amine functionality.

Reductive Amination Pathways

Reductive amination is a versatile method for synthesizing amines from carbonyl compounds. wikipedia.org This process typically involves the reaction of a ketone or aldehyde with an amine to form an imine, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of 2-cyclopropylcyclopropan-1-amine, this would involve the reductive amination of dicyclopropyl ketone.

The reaction proceeds in two main steps: the formation of an imine intermediate followed by its reduction. wikipedia.org Various reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being common choices. masterorganicchemistry.comlibretexts.org The use of catalysts, such as transition metal complexes or organocatalysts, can enhance the efficiency and selectivity of the reaction. jocpr.com For instance, nickel nanoparticles have been used to catalyze the reductive amination of aldehydes using isopropanol (B130326) as a hydrogen source. organic-chemistry.org

Detailed studies on the reductive amination of cyclopropyl (B3062369) ketones have revealed that these substrates can act as bifunctional electrophiles, potentially leading to various products depending on the reaction conditions. thieme-connect.comconsensus.app

Amination of Cyclopropanol (B106826) Precursors

The Kulinkovich reaction provides a pathway to cyclopropanols from esters using Grignard reagents in the presence of titanium(IV) isopropoxide. organic-chemistry.org These cyclopropanol derivatives can then potentially be converted to the corresponding cyclopropylamines. This method is particularly useful for creating substituted cyclopropanols with high diastereoselectivity. organic-chemistry.org

Reactions Involving Halogenated Cyclopropanes

Halogenated cyclopropanes serve as valuable precursors for the synthesis of cyclopropylamines. One approach involves a sulfoxide-metal exchange on a cyclopropyl sulfoxide (B87167) to generate a cyclopropyl Grignard reagent. nih.gov This organometallic intermediate can then undergo various coupling reactions. For instance, Knochel reported the generation of a cis-cyclopropylmagnesium chloride via halogen-metal exchange. nih.gov These cyclopropyl organometallics can react with electrophiles to introduce diverse functionalities.

Curtius Rearrangements and Modifications

The Curtius rearrangement is a powerful method for converting carboxylic acids into primary amines via an isocyanate intermediate. nih.govwikipedia.orgorganic-chemistry.org This reaction involves the thermal decomposition of an acyl azide. organic-chemistry.org For the synthesis of this compound, the corresponding 1-cyclopropylcyclopropanecarboxylic acid would be the starting material. nih.gov

The process begins with the conversion of the carboxylic acid to an acyl azide, which then rearranges to an isocyanate upon heating, with the loss of nitrogen gas. wikipedia.org The isocyanate can then be hydrolyzed to yield the primary amine. wikipedia.orgorganic-chemistry.org A scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride has been developed using a Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid. nih.gov This multi-step process involves the formation of an N-Boc-protected amine, which is subsequently deprotected to give the desired amine hydrochloride. nih.gov

Kulinkovich-Type Reactions (Kulinkovich–de Meijere and Kulinkovich–Szymoniak reactions)

The Kulinkovich reaction and its modifications are powerful tools for the synthesis of cyclopropylamines. acsgcipr.org These reactions utilize titanium(IV) alkoxides and organometallic reagents to convert amides or nitriles into cyclopropylamines. acsgcipr.org

The Kulinkovich–de Meijere reaction allows for the preparation of cyclopropylamines from N,N-dialkylamides using Grignard reagents and a stoichiometric amount of a titanium(IV) alkoxide. organic-chemistry.org The reaction proceeds through a titanacyclopropane intermediate. organic-chemistry.org

The Kulinkovich–Szymoniak reaction is a modification that enables the synthesis of primary cyclopropylamines from nitriles. organic-chemistry.org This reaction employs a Grignard reagent, titanium(IV) isopropoxide, and a subsequent Lewis acid workup. organic-chemistry.org This method has been applied to the synthesis of (1-cyclopropyl)cyclopropylamine from cyclopropyl cyanide, although yields can be variable and may require purification via a protected intermediate. nih.gov

Metal-Catalyzed Cyclopropanations using Carbenoids

Metal-catalyzed cyclopropanation reactions involving carbenoids are a fundamental strategy for constructing cyclopropane rings. researchgate.net These reactions typically involve the transfer of a carbene fragment from a precursor, such as a diazo compound, to an alkene, catalyzed by a transition metal complex. researchgate.net

For the synthesis of this compound derivatives, this could involve the cyclopropanation of a vinylcyclopropane (B126155) or the use of a cyclopropyl-substituted alkene. Copper and rhodium complexes are commonly used catalysts for these transformations. organic-chemistry.org For instance, the copper-catalyzed reaction of a diazoacetate with an alkene can produce a cyclopropyl ester, which can then be converted to the desired amine.

A modular, three-component synthesis of 2-arylcyclopropylamines has been developed via a copper-catalyzed carboamination of cyclopropenes using organoboron reagents. nih.gov This method allows for the stereoselective assembly of highly substituted cyclopropylamines. nih.gov

Michael-Initiated Ring-Closure Reactions

Michael-initiated ring-closure (MIRC) reactions represent a powerful and versatile strategy for the formation of cyclopropane rings. rsc.org This approach involves the tandem Michael-type addition of a nucleophile to an activated alkene, followed by an intramolecular cyclization to furnish the cyclopropane product. nih.gov The development of MIRC reactions has provided a robust platform for constructing complex molecules in a step- and atom-economic fashion. nih.govresearchgate.net

A notable application of this methodology is the base-promoted synthesis of nitrile-substituted cyclopropanes from 2-arylacetonitriles and α-bromoennitriles. nih.gov This transformation proceeds under mild, transition-metal-free conditions and exhibits broad substrate scope and good functional group tolerance. nih.gov The resulting dinitrile-substituted cyclopropanes are valuable intermediates with potential applications in both synthetic and pharmaceutical chemistry. nih.gov

| Reactant 1 | Reactant 2 | Product | Yield | Conditions |

| 2-Arylacetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | Dinitrile-substituted cyclopropane | Moderate to Excellent | Base-promoted |

| 2-Pyridylacetonitrile | α-Bromoennitriles | Dinitrile-substituted cyclopropane | Good | Base-promoted |

| 3-Pyridylacetonitrile | α-Bromoennitriles | Dinitrile-substituted cyclopropane | Good | Base-promoted |

| 4-Pyridylacetonitrile | α-Bromoennitriles | Dinitrile-substituted cyclopropane | Good | Base-promoted |

| This table summarizes the synthesis of dinitrile-substituted cyclopropanes via Michael-initiated ring-closure reactions. nih.gov |

Addition to Cyclopropenes

The use of cyclopropenes as Michael acceptors presents a significant synthetic challenge but offers a direct route to functionalized cyclopropane derivatives. chemrxiv.org A photochemical strategy has been developed to facilitate the Michael addition of various nucleophiles to cyclopropenes. chemrxiv.org This method allows for the introduction of diverse functional groups onto the cyclopropane ring.

Furthermore, a facile synthesis of cyclopropenes and fluorinated cyclopropanes has been achieved from readily available alkyl triflones. nih.gov This reaction proceeds via a tandem Michael addition of triflones, intramolecular nucleophilic cyclization with elimination of the sulfonyl group, and subsequent elimination of fluoride (B91410) to yield the cyclopropene (B1174273) or fluorinated cyclopropane product. nih.gov The reaction demonstrates good to excellent yields and moderate diastereoselectivity, irrespective of the electronic effects of the substituents. nih.gov

Metal-Catalyzed C–H Functionalization Approaches

Transition-metal-catalyzed C–H functionalization has emerged as a powerful tool for the construction of complex molecules, offering a step- and atom-economic approach. rsc.orgresearchgate.net This strategy allows for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds. researchgate.net

In the context of cyclopropane synthesis, palladium(II)-catalyzed enantioselective C–H activation of cyclopropanes has been achieved using mono-N-protected amino acid ligands. nih.gov This method allows for the cross-coupling of cyclopropanes with a diverse range of organoboron reagents under mild conditions, providing enantioenriched cis-substituted cyclopropanecarboxylic acids. nih.gov The development of novel ligands has been crucial in achieving high levels of enantioselectivity. nih.gov

| Catalyst System | Substrate | Coupling Partner | Product | Key Feature |

| [Pd(II)-mono-N-protected amino acid] | Cyclopropane | Organoboron reagent | cis-Substituted chiral cyclopropanecarboxylic acid | Enantioselective C-H activation |

| Rh-catalyst and mono-N-protected-amino acid (MPAA) ligand | Vinylcyclopropanes (VCPs) | Amides | C2-substituted indoles | Catalyst-controlled divergent reactivity |

| This table highlights examples of metal-catalyzed C-H functionalization for the synthesis of cyclopropane derivatives. researchgate.netnih.gov |

Stereoselective and Enantioselective Synthesis of this compound Scaffolds

The development of stereoselective and enantioselective methods for the synthesis of substituted cyclopropylamines is of great importance due to the prevalence of these structures in bioactive molecules. chemrxiv.orgnih.gov

Diastereoselective Approaches for Substituted Cyclopropylamines

Achieving high diastereoselectivity in cyclopropanation reactions is a significant challenge. organic-chemistry.org However, several methods have been developed to afford highly diastereoselective synthesis of substituted cyclopropanes. nih.gov

Synthesis from α-Chloroaldehydes and Zinc Homoenolate Intermediates

A highly diastereoselective synthesis of trans-2-substituted cyclopropylamines has been developed from readily available α-chloroaldehydes. chemrxiv.orgnih.govresearchgate.net This reaction proceeds through the trapping of an electrophilic zinc homoenolate intermediate with an amine, followed by ring closure to generate the cyclopropylamine. chemrxiv.orgnih.govresearchgate.net Zinc homoenolates are generated in situ from cyclopropanols through C-C bond cleavage. researchgate.netresearchgate.net This method provides good yields and high diastereoselectivities for the desired trans-cyclopropylamines. researchgate.net

Factors Influencing Diastereoselectivity (e.g., Solvent Effects)

The diastereoselectivity of the synthesis of cyclopropylamines can be significantly influenced by the reaction conditions. For instance, in the synthesis of trans-2-substituted cyclopropylamines from α-chloroaldehydes, it has been observed that cis/trans-isomerization of the cyclopropylamine product can occur in the presence of zinc halide salts. chemrxiv.orgnih.govresearchgate.net This isomerization can be suppressed by the addition of a polar aprotic cosolvent to the reaction mixture, thus preserving the high trans-diastereoselectivity of the initial ring-closing step. chemrxiv.orgnih.govresearchgate.net

Enantioselective Catalytic Methods for Chiral Cyclopropylamines

The development of enantioselective catalytic methods has been pivotal in accessing chiral cyclopropylamines with high stereopurity. These methods often employ transition metal catalysts in conjunction with chiral ligands to control the stereochemical outcome of the cyclopropanation reaction.

Rhodium(I)-Catalyzed Enantioselective Additions

Rhodium(I) catalysis has proven to be a powerful tool for the asymmetric synthesis of cyclopropylamines. Cationic rhodium(I)/diene complexes, for instance, facilitate a highly enantioselective intermolecular [2+1] cycloaddition of primary N-vinylamides with carbene intermediates. acs.org This method provides enantioenriched cyclopropylamides in good yields and with high stereoselectivities (diastereomeric ratio >20:1, up to 99% enantiomeric excess) under mild, room temperature conditions. acs.org The reaction proceeds through the formation of a pre-equilibrium complex between the cationic rhodium(I) catalyst and the enamide substrate. acs.org A variety of α-diazoarylacetates can be used, with electron-withdrawing groups on the phenyl moiety often leading to improved yields and enantioselectivities. acs.org

In a different approach, the enantioselective insertion of carbenoids into Si-H bonds, catalyzed by rhodium(I) complexes with a C1-symmetric chiral diene ligand, offers an efficient route to functionalized chiral silanes, which can be precursors to cyclopropylamines. nih.gov This reaction proceeds with excellent enantioselectivities (up to 99% ee) under exceptionally mild conditions. nih.gov

| Catalyst System | Substrates | Key Features | Yield | Stereoselectivity |

| Cationic Rh(I)/Diene | Primary N-vinylamides, Diazoacetates | Mild conditions, High stereoselectivity | Good | >20:1 dr, up to 99% ee |

| Rh(I)/C1-Symmetric Diene | α-Diazoesters/phosphonates, Silanes | Mild conditions, High enantioselectivity | - | up to 99% ee |

Copper-Catalyzed Cyclopropene Alkenylamination

Copper-catalyzed three-component cyclopropene alkenylamination has emerged as a highly enantioselective method for producing polysubstituted cis-1,2-alkenylcyclopropylamines. rsc.orgrsc.org This reaction, utilizing a commercial bisphosphine ligand, combines an alkenyl organoboron reagent and a hydroxyamine ester with a cyclopropene. rsc.org The process can create up to three stereogenic centers on the cyclopropane ring with exceptional enantioselectivity. rsc.orgrsc.org This method provides a reliable pathway to highly functionalized scaffolds that may have expanded applications in exploring reactivity and bioactivity. rsc.org The proposed mechanism involves the formation of a copper-alkenyl intermediate which then undergoes migratory insertion with the cyclopropene, followed by trapping with the aminating reagent. rsc.org This multicomponent approach significantly enhances the efficiency of arylcyclopropylamine (ACPA) synthesis. acs.org

| Catalyst | Ligand | Reactants | Product | Enantioselectivity |

| Copper | Bisphosphine | Cyclopropene, Alkenyl organoboron reagent, Hydroxyamine ester | cis-1,2-Alkenylcyclopropylamines | High |

Asymmetric Radical Cyclopropanation

A catalytic radical process for the asymmetric cyclopropanation of dehydroaminocarboxylates has been developed using Co(II)-based metalloradical catalysis (MRC). nih.govnih.gov This method employs in situ-generated α-aryldiazomethanes and a D₂-symmetric chiral amidoporphyrin as the supporting ligand. nih.govnih.gov The Co(II)-metalloradical system effectively activates a variety of α-aryldiazomethanes to cyclopropanate different dehydroaminocarboxylates under mild conditions, yielding chiral cyclopropyl α-amino acid derivatives. nih.govnih.gov Notably, this reaction exhibits (Z)-diastereoselectivity, which is contrary to the uncatalyzed thermal reaction. nih.gov The resulting enantioenriched (Z)-α-amino-β-arylcyclopropanecarboxylates are valuable building blocks, for example, in the synthesis of dipeptides. nih.gov

| Catalyst System | Reactants | Key Features | Diastereoselectivity |

| Co(II)/D₂-symmetric chiral amidoporphyrin | Dehydroaminocarboxylates, α-Aryldiazomethanes | Mild conditions, Radical process | (Z)-selective |

Chirality Transfer Approaches in Cyclopropane Synthesis

Chirality transfer represents another effective strategy for the asymmetric synthesis of cyclopropanes. nih.gov One novel approach combines a chiral auxiliary with a substrate-directable reaction in a three-step sequence: an aldol (B89426) reaction, followed by cyclopropanation, and finally a retro-aldol reaction. This sequence allows for the stereoselective synthesis of enantiopure cyclopropane carboxaldehydes. rsc.org

Asymmetric Synthesis from Chiral N-Sulfinyl Alpha-Chloro Ketimines

A notable method for the asymmetric synthesis of cyclopropylamines starts from novel chiral N-sulfinyl alpha-chloro ketimines. nih.govacs.orgugent.be Treatment of these ketimines with Grignard reagents leads to the formation of chiral N-(1-substituted cyclopropyl)-tert-butanesulfinamides in acceptable to good yields and with good diastereoselectivity. nih.govacs.org The reaction proceeds via a 1,3-dehydrohalogenation and subsequent addition of the Grignard reagent to an intermediate cyclopropylideneamine. nih.govacs.org The N-sulfinyl group can be removed under mild conditions, for example, by treatment with a saturated solution of dry HCl in 1,4-dioxane, to afford the unprotected cyclopropylamines in high yield. acs.org

| Starting Material | Reagent | Intermediate | Product | Yield | Diastereoselectivity |

| Chiral N-sulfinyl alpha-chloro ketimine | Grignard Reagent | Cyclopropylideneamine | N-(1-substituted cyclopropyl)-tert-butanesulfinamide | Acceptable to Good | Good (e.g., 79:21 to 91:9) |

Scalable Synthesis Protocols for this compound

The development of scalable synthetic routes is crucial for the industrial application of this compound. One such protocol involves the Curtius degradation of 1-cyclopropylcyclopropanecarboxylic acid. beilstein-journals.orgnih.govaminer.org This carboxylic acid is accessible on a large scale (900 mmol) from 1-bromo-1-cyclopropylcyclopropane in a 64% yield. beilstein-journals.orgnih.govaminer.org The Curtius degradation, using the Weinstock protocol, converts the carboxylic acid to the N-Boc-protected (1-cyclopropyl)cyclopropylamine in 76% yield. beilstein-journals.orgnih.govaminer.org Subsequent deprotection with hydrogen chloride in diethyl ether provides the desired (1-cyclopropyl)cyclopropylamine hydrochloride in 87% yield. beilstein-journals.orgnih.govaminer.org While the initial carboxylation step shows a decrease in yield on a larger scale, this route provides a viable pathway for producing significant quantities of the target amine. beilstein-journals.org

Another approach for scalable synthesis involves the reductive cyclopropanation of cyclopropyl cyanide, although this method has been reported to give poor yields and require extensive purification. beilstein-journals.org A more recent invention describes a scalable method for preparing non-racemic 1-cyclopropyl alkyl-1-amines from inexpensive starting materials like cyclopropyl methyl ketone and S-(-)-α-phenylethylamine, making it suitable for industrial-scale processes. google.com Furthermore, biocatalytic methods using engineered myoglobin (B1173299) catalysts have demonstrated the potential for gram-scale synthesis of chiral cyclopropane-containing drug precursors with high stereoselectivity. rochester.edu

| Starting Material | Key Transformation | Product | Scale | Overall Yield |

| 1-Bromo-1-cyclopropylcyclopropane | Carboxylation, Curtius Degradation, Deprotection | (1-Cyclopropyl)cyclopropylamine hydrochloride | 900 mmol | ~42% |

| Cyclopropyl methyl ketone | Reductive amination with chiral amine, Debenzylation | (S)-1-Cyclopropyl ethyl-1-amine | Large scale | Not specified |

Reactivity and Mechanistic Investigations of 2 Cyclopropylcyclopropan 1 Amine Derivatives

Amine Group Reactivity and Transformations

The primary amine group of 2-cyclopropylcyclopropan-1-amine is a nucleophilic center. This reactivity is fundamental to its role in a wide array of chemical transformations. Amines are known to participate in nucleophilic conjugate additions to activated alkynes, a reaction that is foundational in both organic and polymer chemistry. In this context, the amine can attack an electron-deficient alkyne to initiate the formation of new carbon-nitrogen bonds.

Similarly, the amine moiety can react with various electrophiles. For instance, cyclopropanes bearing an electron-accepting group are known to act as electrophiles, reacting with nucleophiles like thiophenolates in ring-opening reactions. While this describes the reactivity of an electrophilic cyclopropane (B1198618), the amine group of this compound exhibits the opposite, nucleophilic character, readily attacking electrophilic centers such as those in alkyl halides or acyl chlorides to form secondary amines or amides, respectively.

The primary amine of this compound serves as a versatile handle for the synthesis of other nitrogen-containing functional groups. These transformations are standard in organic synthesis and allow for the diversification of the parent molecule. The nucleophilic character of the amine enables straightforward reactions with acylating or sulfonylating agents to produce stable amides and sulfonamides. These reactions are typically high-yielding and form the basis for creating libraries of derivatives with modified properties. Other transformations can convert the amine into functionalities like carbamates, ureas, or, through more complex multi-step sequences, into other groups such as azides or isocyanates.

| Reagent | Resulting Functional Group | Product Class |

|---|---|---|

| Acetyl Chloride (CH₃COCl) | Amide | N-(2-Cyclopropylcyclopropyl)acetamide |

| Tosyl Chloride (TsCl) | Sulfonamide | N-(2-Cyclopropylcyclopropyl)-4-methylbenzenesulfonamide |

| Ethyl Chloroformate (ClCO₂Et) | Carbamate | Ethyl (2-cyclopropylcyclopropyl)carbamate |

| Phenyl Isocyanate (PhNCO) | Urea | 1-(2-Cyclopropylcyclopropyl)-3-phenylurea |

Rearrangement Processes Involving Cyclopropylimines

Cyclopropylimines, which can be formed from the corresponding cyclopropylamines, are key intermediates in certain metal-catalyzed rearrangement reactions. The reaction of a cyclopropyl (B3062369) imine with a titanocene (B72419) reagent like Cp₂Ti(BTMSA) (Rosenthal's Reagent) can lead to the formation of an azatitanacyclohexene through a ring-opening oxidative addition.

This six-membered metallacycle is not always the thermodynamic product. It can undergo a subsequent rearrangement, either thermally or catalyzed by a reductant, to form a more stable five-membered azatitanacyclopentene. Thermodynamic analyses have shown that this rearranged azatitanacyclopentene is more stable than the initial azatitanacyclohexene. Furthermore, oxidation of these metallacycles liberates the corresponding imines. The oxidation of the azatitanacyclohexene yields the cyclopropyl imine, while oxidation of the more stable azatitanacyclopentene produces an α,β-unsaturated imine. This indicates that in catalytic processes, the cyclopropyl imine may be formed as a kinetic product, which can then isomerize to the more thermodynamically stable α,β-unsaturated imine.

Applications in Advanced Organic Synthesis

2-Cyclopropylcyclopropan-1-amine as a Building Block in Complex Molecule Synthesis

While specific examples detailing the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, the broader class of cyclopropylamines serves as crucial building blocks for biologically active compounds. longdom.orgnih.gov The synthesis of this compound has been achieved through methods such as the Curtius degradation of 2-cyclopropylcyclopropanecarboxylic acid, yielding a mixture of cis- and trans-isomers. This accessibility suggests its potential as a precursor for more elaborate molecules.

The closely related (1-cyclopropyl)cyclopropylamine has been identified as a key intermediate in the development of pharmaceuticals and agrochemicals. nih.gov For instance, derivatives of this isomer have been investigated for applications as inhibitors of hepatitis C virus and as pesticides. nih.gov The structural rigidity and defined stereochemistry of the bicyclopropyl (B13801878) scaffold are desirable features in drug design, potentially leading to enhanced binding affinity and metabolic stability. nih.gov

The synthesis of novel bicyclic cyclopropylamines from amino acid derivatives has been explored, highlighting the utility of these systems in creating diverse molecular frameworks. clockss.org This approach underscores the potential for incorporating the this compound core into peptidomimetics and other complex structures.

Synthetic Intermediates in Carbon-Carbon Bond Formation

The application of cyclopropane (B1198618) derivatives as intermediates in carbon-carbon bond-forming reactions is a well-established strategy in organic synthesis. bohrium.comrsc.org Transition metal-catalyzed cross-coupling reactions, such as Suzuki and Negishi couplings, have been employed to functionalize cyclopropane rings. bohrium.com While specific studies on this compound are limited, the reactivity of related cyclopropyl (B3062369) organometallics suggests its potential for similar transformations.

For instance, 1-(methoxycarbonyl)cyclopropylzinc bromides have been shown to undergo highly stereoselective Reformatsky and palladium-catalyzed arylation reactions, predominantly forming the trans-adducts. researchgate.net This indicates that the this compound scaffold, after suitable derivatization, could participate in stereocontrolled C-C bond formations.

Furthermore, the formation of a three-membered ring via the reaction of a difunctional carbon atom with an olefin is a key method for constructing cyclopropane-containing molecules. nih.gov The subsequent functionalization of these rings opens avenues for creating more complex carbon skeletons.

Role in the Preparation of Functionalized Carbo- and Heterocycles

The strained nature of the cyclopropane ring makes it a versatile precursor for the synthesis of larger, functionalized carbocyclic and heterocyclic systems through ring-opening and ring-expansion reactions. bohrium.comnih.gov Ring contraction methods are also employed to synthesize functionalized cyclopropanes from larger carbocyclic or heterocyclic precursors. bohrium.com

While direct examples involving this compound are scarce, the synthesis of various heterocyclic compounds from cyclopropenones demonstrates the principle of using strained three-membered rings as synthons. nih.gov For example, cyclopropenones can react with various reagents to form a wide array of heterocyclic structures. nih.gov

The synthesis of functionalized cyclopentanones has been achieved through a multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes, showcasing the construction of five-membered carbocycles. nih.govresearchgate.net The synthesis of bicyclic systems, such as the epoxybicyclo[3.2.0]heptanone ethylene (B1197577) acetal, a prostaglandin (B15479496) intermediate, further illustrates the transformation of smaller rings into more complex carbocyclic frameworks. rsc.org Additionally, spirodihydropyridines have been synthesized in a one-step reaction involving acrylonitrile (B1666552) derivatives, highlighting a pathway to heterocyclic systems. koreascience.kr

A patent describes various cyclopropyl amine derivatives that can be used to prepare a range of heterocyclic compounds, including those with pyridazine, pyrimidine, and other heteroaromatic rings. google.com This suggests the potential of this compound as a starting material for a diverse library of heterocyclic structures.

Utility in Ligand Synthesis for Catalysis

The development of novel ligands is crucial for advancing transition metal catalysis. While the direct use of this compound in ligand synthesis is not widely reported, the broader class of aminocyclopropanes has shown promise in this area. For example, stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines have been discovered as a new class of σ receptor ligands, demonstrating that cyclopropylamines can be tailored for specific biological targets. nih.gov

The synthesis of bicyclic cyclopropylamines from amino acid derivatives also opens the door to creating chiral ligands. clockss.org The defined stereochemistry and rigid conformation of the bicyclopropyl scaffold could be advantageous in asymmetric catalysis, where precise control of the catalyst's steric and electronic environment is paramount. The development of catalytic enantioselective carbon-carbon bond formation using cycloisomerization reactions highlights the importance of chiral catalysts in modern organic synthesis. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-Cyclopropylcyclopropan-1-amine, and how are reaction conditions optimized to improve yield and stereoselectivity?

- Methodological Answer : Synthesis typically involves cyclopropanation of a precursor (e.g., benzyl chloride derivatives) with cyclopropylamine under basic conditions. Key parameters include:

- Temperature : Controlled between 0–60°C to avoid side reactions .

- Solvent : Polar aprotic solvents (e.g., dichloromethane) enhance nucleophilicity, while toluene improves steric control .

- Catalyst : Transition-metal catalysts (e.g., palladium) may be used for cross-coupling reactions to introduce substituents .

- Yield Optimization : Adjusting base strength (e.g., NaOH vs. K₂CO₃) and stoichiometric ratios minimizes byproducts .

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies cyclopropane ring protons (δ 0.5–2.0 ppm) and amine protons (δ 1.5–3.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives (e.g., hydrochloride salts) .

Q. How does the compound’s stability vary under different storage conditions (pH, temperature, solvents)?

- Methodological Answer :

- pH Sensitivity : Amine groups are prone to oxidation at pH > 8; stabilization requires inert atmospheres (N₂/Ar) and antioxidants .

- Temperature : Long-term storage at –20°C in anhydrous solvents (e.g., THF) prevents degradation .

- Solvent Compatibility : Hydrochloride salt forms improve stability in polar solvents compared to free bases .

Advanced Research Questions

Q. What stereochemical challenges arise during the synthesis of this compound derivatives, and how are they addressed?

- Methodological Answer :

- Challenges : Racemization during cyclopropanation and competing diastereomer formation .

- Solutions :

- Chiral Catalysts : Use of Rh(II) or Cu(I) complexes with chiral ligands (e.g., bisoxazolines) to enforce enantioselectivity .

- Chromatographic Separation : Preparative HPLC with chiral columns (e.g., cellulose-based) resolves diastereomers .

Q. How can researchers resolve contradictions in bioactivity data across studies using structurally similar cyclopropylamine derivatives?

- Methodological Answer :

- Controlled Replication : Standardize assay conditions (e.g., cell lines, receptor concentrations) to isolate structural effects .

- SAR Analysis : Compare substituent effects (e.g., halogen vs. methoxy groups) using molecular docking to predict binding affinities .

- Meta-Analysis : Aggregate data from multiple studies to identify trends in IC₅₀ or Ki values .

Q. What strategies are employed to enhance the compound’s bioavailability and target specificity in pharmacological studies?

- Methodological Answer :

- Prodrug Design : Convert the amine to a carbamate or amide derivative for improved membrane permeability .

- Receptor Mapping : Radioligand binding assays (e.g., with ³H-labeled analogs) quantify affinity for specific targets (e.g., serotonin receptors) .

- Metabolic Profiling : LC-MS/MS tracks metabolite formation in hepatic microsomes to optimize pharmacokinetics .

Q. How do computational models predict the reactivity and regioselectivity of this compound in complex reactions?

- Methodological Answer :

- DFT Calculations : Simulate transition states to predict regioselectivity in nucleophilic substitutions .

- Molecular Dynamics (MD) : Model solvent effects on reaction pathways (e.g., solvation shells in DMSO vs. water) .

Tables for Key Data

| Parameter | Optimal Conditions | References |

|---|---|---|

| Cyclopropanation Temperature | 0–60°C | |

| Chiral Resolution Method | Preparative HPLC with cellulose columns | |

| Stable Storage Form | Hydrochloride salt at –20°C |

| Analytical Technique | Key Insights |

|---|---|

| ¹H NMR | Cyclopropane protons: δ 0.5–2.0 ppm |

| HRMS | Exact mass confirmation (±0.001 Da) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.